3-(2-Hydroxypropan-2-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is a chemical compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is characterized by a cyclobutanone ring substituted with a hydroxypropan-2-yl group. This compound is typically found as a clear liquid and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutanone derivative with a hydroxypropan-2-yl group can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods
. These methods typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog without the hydroxypropan-2-yl group.
2-Hydroxycyclobutanone: Contains a hydroxy group directly attached to the cyclobutanone ring.
3-(Propan-2-yloxy)cyclobutan-1-one: Similar structure but with an ether linkage instead of a hydroxy group.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the hydroxypropan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2,9)5-3-6(8)4-5/h5,9H,3-4H2,1-2H3 |
InChI Key |
ZSBNQMVPLFWFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.